1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
1-(Difluoromethyl)-3-azabicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes a difluoromethyl group and an azabicyclohexane skeleton
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds via an open chain transition state facilitated by intermolecular bromine-lithium coordination, resulting in the formation of the desired bicyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as sodium azide (NaN3). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-3-azabicyclo[31
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The difluoromethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
1-Azabicyclo[3.1.0]hexane: Lacks the difluoromethyl group, resulting in different reactivity and applications.
1,5-Diazabicyclo[3.1.0]hexane: Contains an additional nitrogen atom, leading to distinct chemical properties and uses.
Bicyclo[2.1.1]hexane: A different bicyclic structure with unique reactivity and applications.
The presence of the difluoromethyl group in this compound imparts unique properties, making it distinct from these similar compounds.
Properties
Molecular Formula |
C6H9F2N |
---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H9F2N/c7-5(8)6-1-4(6)2-9-3-6/h4-5,9H,1-3H2 |
InChI Key |
NRTAXGWWRFXJOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C(F)F |
Origin of Product |
United States |
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